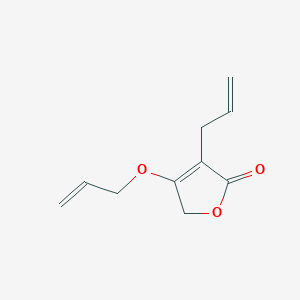
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with propenyl and propenyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- typically involves the reaction of furanone derivatives with propenyl and propenyloxy reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is treated with propenyl bromide and propenyloxy bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furanone derivatives.
Substitution: The propenyl and propenyloxy groups can participate in substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Reduced furanone derivatives.
Substitution: Substituted furanone derivatives with nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenyl and propenyloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the furanone ring can interact with receptor sites, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone, 3-(2-propenyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.
Uniqueness: 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is unique due to the presence of both propenyl and propenyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
124706-42-9 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-prop-2-enoxy-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-9(12-6-4-2)7-13-10(8)11/h3-4H,1-2,5-7H2 |
InChI-Schlüssel |
XLXRAUJPOIJHNU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(COC1=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
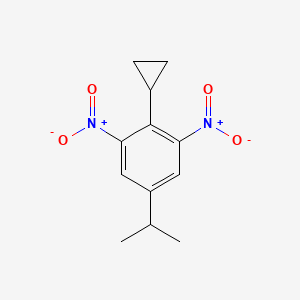
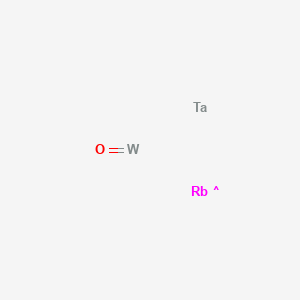
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
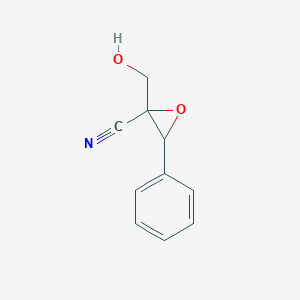
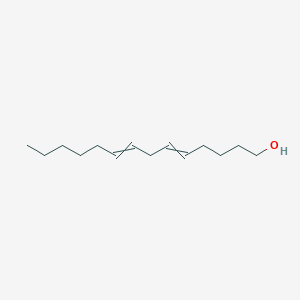
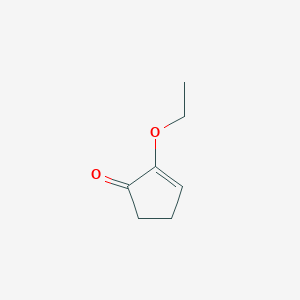
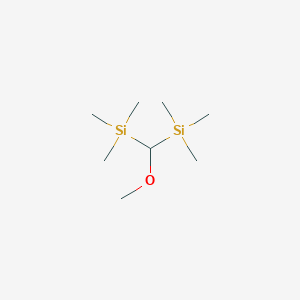
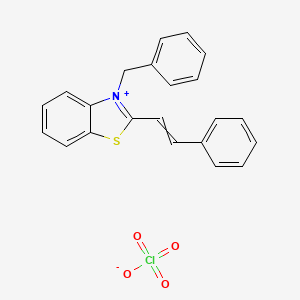
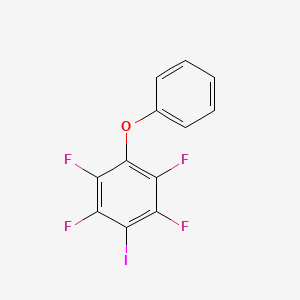
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
